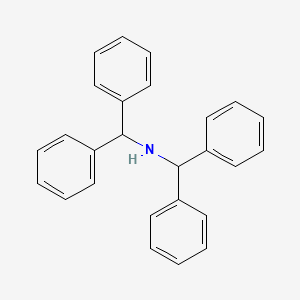
N-benzhydryl-1,1-diphenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-1,1-diphenylmethanamine is an organic compound with the molecular formula C26H23N and a molecular weight of 349.47 g/mol It is known for its complex structure, which includes multiple aromatic rings and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-1,1-diphenylmethanamine typically involves the reaction of benzhydrylamine with diphenylmethane under specific conditions. One common method is the Gabriel synthesis, which involves the use of phthalimide as a precursor . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzhydryl-1,1-diphenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzhydryl-1,1-diphenylmethanone, while reduction may produce N-benzhydryl-1,1-diphenylmethanol .
Applications De Recherche Scientifique
N-benzhydryl-1,1-diphenylmethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-benzhydryl-1,1-diphenylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-benzhydryl-1,1-diphenylmethanamine include:
Benzhydrylamine: A simpler amine with a similar structure but fewer aromatic rings.
N-benzhydrylbenzamide: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its complex structure, which provides it with distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
5350-71-0 |
|---|---|
Formule moléculaire |
C26H23N |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-benzhydryl-1,1-diphenylmethanamine |
InChI |
InChI=1S/C26H23N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-27H |
Clé InChI |
VGXHNTCQRKYIMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)

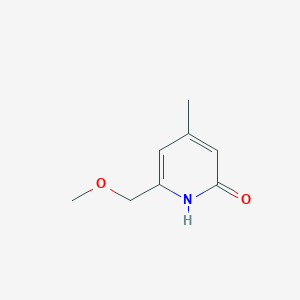

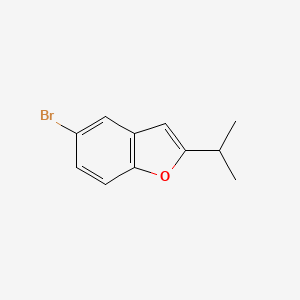

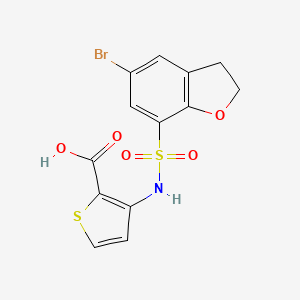
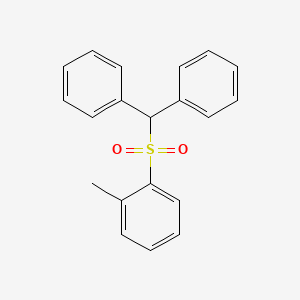
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
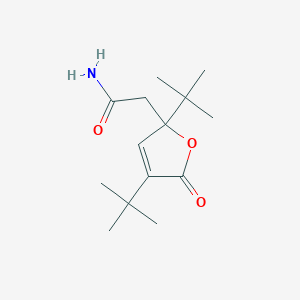
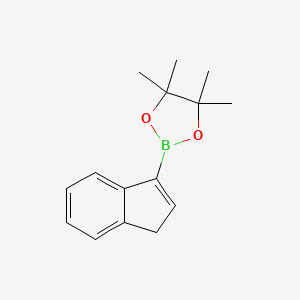
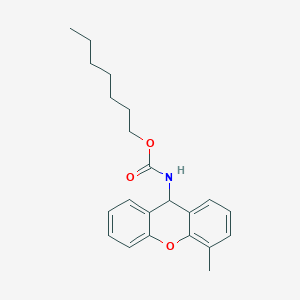
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
